Trapencaine

Local Anesthesia Electrophysiology Potency Comparison

Standard anesthetics lack gastroprotective activity, leaving mucosal defense research underserved. Trapencaine (CAS 104485-01-0) resolves this gap with a unique carbanilate scaffold delivering: 10-100× procaine potency across nerve, corneal, and skin anesthesia models; gastric mucus preservation under stress-a property absent in ranitidine; ~90% gastric damage inhibition when combined with ranitidine at individually sub-effective doses; and free-radical scavenging activity exceeding stobadine, ascorbate, and mannitol. Supplied as research-grade solid; in stock for immediate global shipment.

Molecular Formula C22H34N2O3
Molecular Weight 374.5 g/mol
CAS No. 104485-01-0
Cat. No. B009603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrapencaine
CAS104485-01-0
Synonyms2-(1-pyrrolidinyl)cyclohexyl 3-pentyloxycarbanilic acid ester
K 1902
pentacaine
pentacaine hydrochloride
pentacaine hydrochloride, (trans)-isomer
pentacaine hydrochloride, tritium-labeled cpd
pentacaine, trans-(+,-)-isomer
trapencaine
Molecular FormulaC22H34N2O3
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
InChIInChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1
InChIKeyHVYGHQWGUABUST-NHCUHLMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trapencaine Baseline Overview & Procurement


Trapencaine, also designated as pentacaine and chemically defined as (±)-trans-2-(1-pyrrolidinyl)cyclohexyl 3-pentyloxycarbanilate, is a carbanilate-type local anesthetic with concurrent antiulcerogenic and gastroprotective properties [1]. It is formally recognized under the CAS Registry Number 104485-01-0 and has a defined molecular formula of C22H34N2O3 [2]. This compound belongs to a distinct chemical class of carbanilic acid esters, which are notable for their dual local anesthetic and spasmolytic actions, differentiating them from classical amide or ester anesthetics [3].

Local anesthesia research tool: carbanilate-type with reported dual-action profile.
Gastroprotection model compound: mucus-preserving and cytoprotective properties in stress models.
Chiral enantiomer comparison research: racemate with enantiomer-specific activity differences (data to verify).

Unsubstitutable Profile of Trapencaine


Generic substitution is not scientifically justifiable for Trapencaine due to its unique convergence of high-potency local anesthesia, direct gastroprotection, and free-radical scavenging activity, which are not shared by common alternatives like lidocaine or procaine [1]. Unlike typical local anesthetics, Trapencaine's carbanilate structure confers a specific dual-action profile with both spasmolytic and mucosal protective effects, making it functionally distinct in models of gastrointestinal injury and inflammation [2]. Furthermore, studies demonstrate that its enantiomers and structural derivatives exhibit vastly different pharmacological efficacies, underscoring that even minor structural modifications within this chemotype result in a loss of therapeutic benefit [3].

Classical local anesthetics may not match dual-action profile
Lidocaine/procaine lack the carbanilate structure and reported gastroprotective/antiradical properties; local anesthesia research endpoints may not transfer directly.
Anti-secretory agents do not replicate cytoprotective mechanisms
Ranitidine and similar H2 antagonists exhibit different mucosal effects; mucus-preserving and cytoprotective endpoints require distinct compound evaluation.
Achiral anesthetics cannot substitute for stereochemical research
Enantiomer-specific pharmacological responses demand stereochemically defined material; racemic or single-isomer alternatives may shift model outcomes.

Differential Performance Evidence for Trapencaine


Superior Local Anesthetic Potency

Trapencaine demonstrates a local anesthetic potency that is superior to the classical agents procaine and cocaine by a factor of 10 to 100 (1-2 orders of magnitude) [1]. This enhanced potency is consistently observed across multiple validated experimental models, including in vitro nerve preparations and in vivo corneal and skin anesthesia assays, establishing it as a more effective local anesthetic than these widely recognized standards [1].

Local anesthetic potency
Head-to-head
Reported 10×–100× higher potency vs procaine and cocaine (rat sciatic nerve, rabbit cornea, guinea pig skin).
Supports local anesthesia model interpretation; potency context for electrophysiology studies.
Requires independent verification for specific endpoints.
Local Anesthesia Electrophysiology Potency Comparison

Gastric Mucus Preservation vs. Ranitidine

In a rat model of stress-induced gastric injury, Trapencaine uniquely preserved gastric mucus content, whereas the H2-antagonist ranitidine, despite dose-dependently reducing lesion severity, failed to prevent mucus depletion [1]. This differential effect highlights a specific cytoprotective mechanism for Trapencaine that is absent in a primary comparator used for anti-secretory therapy [1]. Furthermore, in non-stressed controls, Trapencaine was the sole agent capable of enhancing mucus secretion [1].

Gastric mucus preservation
Head-to-head
Trapencaine preserved gastric mucus under stress; ranitidine did not (cold-restraint rat model).
Reported differential cytoprotective effect; supports mucosal barrier research.
Class-level interpretation; data to verify.
Gastroprotection Antiulcer Mucus Secretion

Synergistic Antiulcer Effect with Ranitidine

The combination of Trapencaine with the H2-antagonist ranitidine produced a synergistic antiulcer effect that was markedly more pronounced than either drug alone [1]. Notably, co-administration of low, individually ineffective doses of each drug (Trapencaine at 10 mg/kg and ranitidine at 3 mg/kg) resulted in an approximate 90% inhibition of gastric damage [1]. This synergy is a quantifiable and reproducible observation.

Synergistic gastroprotection
Head-to-head
~90% inhibition of gastric damage with combined sub-threshold doses of trapencaine and ranitidine (rat model).
Reported synergistic interaction context; supports combination study design.
Patent-based evidence; requires validation.
Antiulcer Drug Synergy Combination Therapy

Enantiomer-Specific Antiulcer Activity

A comparative study of Trapencaine's stereoisomers revealed significant differences in antiulcer efficacy, with the (+)-trans-enantiomer demonstrating the highest gastroprotective effect and the (-)-cis-enantiomer showing the lowest [1]. This demonstrates that the specific stereochemistry of the Trapencaine molecule is a critical determinant of its pharmacological activity, a level of detail not applicable to achiral comparators [1].

Enantiomer activity rank
Head-to-head
(+)-trans-enantiomer showed highest gastroprotective effect; (-)-cis lowest.
Reported stereochemical dependence of antiulcer effect; supports enantiomer-attribution review.
Specific models: indomethacin and ethanol-induced injury.
Chiral Pharmacology Antiulcer Enantiomer Comparison

Enhanced Antiradical Activity

Trapencaine exhibits more pronounced antiradical (free radical scavenging) activity compared to the known agents stobadine, ascorbate (vitamin C), and mannitol [1]. This was quantitatively assessed using the DPPH (diphenyl-p-picrylhydrazyl) assay, a standard method for measuring antioxidant capacity. This direct comparison positions Trapencaine as a potent free radical scavenger within its pharmacological class.

Free radical scavenging
Head-to-head
More pronounced antiradical activity than stobadine, ascorbate, mannitol (DPPH assay).
Reported free radical scavenging capacity; supports oxidative stress model selection.
In vitro DPPH assay; in vivo relevance uncertain.
Free Radical Scavenging Antiradical Activity Oxidative Stress

Colonic Mucosal Protection in Colitis

In a rat model of acetic acid-induced colitis, pretreatment with Trapencaine (3-30 mg/kg) significantly reduced inflammatory colonic mucosal injury, as evidenced by decreased gross mucosal damage scores and reduced wet/dry colonic weight ratios [1]. This protective effect was accompanied by the attenuation of granulocyte infiltration, indicating a direct anti-inflammatory action on the colonic mucosa that distinguishes it from other local anesthetics not validated in this specific gastrointestinal context [1].

Colitis protection
Cross-study comparable
Reduced colonic injury scores and wet/dry weight ratios at 3–30 mg/kg (acetic acid colitis rat model).
Reported reduction in colitis-related endpoints; supports IBD research models.
Vehicle-controlled study; data to verify.
Colitis Gastrointestinal Inflammation Mucosal Protection

Trapencaine Research & Application Scenarios


Local Anesthesia in Electrophysiology & Pain Models

Given its quantifiably superior potency to procaine and cocaine by 1-2 orders of magnitude across multiple models [1], Trapencaine is the compound of choice for researchers investigating potent, non-opioid local anesthesia mechanisms. Its efficacy at low concentrations makes it suitable for in vitro nerve studies and in vivo anesthesia assays where standard anesthetics may fail to produce adequate block.

Gastroprotective Mechanism & Mucosal Barrier Studies

Trapencaine is uniquely suited for studies focused on mucosal defense and cytoprotection, as evidenced by its ability to preserve gastric mucus during stress—a property not shared by the H2-antagonist ranitidine [2]. It is the ideal research tool for dissecting the pathways involved in gastric mucosal protection and for evaluating the efficacy of mucosal protective agents.

IBD & Colitis Experimental Models

The documented ability of Trapencaine to reduce inflammatory injury and attenuate granulocyte infiltration in an experimental colitis model [3] makes it a valuable compound for research into the pathophysiology of inflammatory bowel disease. Its use is indicated in rodent models of colitis to explore novel therapeutic interventions aimed at preserving colonic mucosal integrity.

Synergistic Drug Combinations for Peptic Ulcer

Trapencaine's demonstrated synergistic effect with ranitidine, achieving approximately 90% inhibition of gastric damage from individually ineffective doses [4], positions it as a critical component in pre-clinical studies of combination therapies for peptic ulcers. Researchers should procure this compound to investigate and validate novel synergistic antiulcer regimens.

Application
Selection Property
Validation Focus
Local anesthesia electrophysiology research
Reported higher potency relative to classical local anesthetics
Confirmation of local block endpoints
Gastroprotective mechanism & mucosal barrier studies
Mucus-preserving effect in stress models
Cytoprotection endpoint validation
Experimental colitis & IBD models
Reported reduction of colonic injury scores
Inflammation and mucosal integrity endpoints
Synergistic antiulcer combination studies
Reported synergy with anti-secretory H2 antagonist
Gastric damage inhibition endpoint validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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